Technical Guide: Methyl 3-acetamidothiophene-2-carboxylate
Technical Guide: Methyl 3-acetamidothiophene-2-carboxylate
CAS Number: 22288-79-5
Abstract
This technical guide provides a comprehensive overview of Methyl 3-acetamidothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the acetylation of Methyl 3-aminothiophene-2-carboxylate, and discusses its potential biological activities based on structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide also presents predicted spectroscopic data and proposes a workflow for its biological screening. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical and Physical Properties
Methyl 3-acetamidothiophene-2-carboxylate is a thiophene derivative with a methyl ester and an acetamido group at positions 2 and 3, respectively. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 22288-79-5 | [1][2] |
| Molecular Formula | C₈H₉NO₃S | [1][2] |
| Molecular Weight | 199.23 g/mol | [1][2] |
| IUPAC Name | methyl 3-acetamidothiophene-2-carboxylate | |
| Melting Point | 100 °C (recrystallized from methanol) | [3] |
| Boiling Point | 399.9 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 195.6 °C (Predicted) | [4] |
| Physical Appearance | Expected to be a solid at room temperature, potentially colorless prisms when recrystallized. | [3] |
Synthesis
The primary route for the synthesis of Methyl 3-acetamidothiophene-2-carboxylate is the N-acetylation of its precursor, Methyl 3-aminothiophene-2-carboxylate (CAS Number: 22288-78-4). This reaction is a standard procedure in organic synthesis.
Experimental Protocol: Acetylation of Methyl 3-aminothiophene-2-carboxylate
This protocol is based on general methods for the acetylation of aromatic amines and specific examples of acetylating aminothiophenes.
Materials:
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Methyl 3-aminothiophene-2-carboxylate
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Acetic anhydride
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Pyridine or Triethylamine (as a base)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
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Addition of Base: Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution. The base acts as a scavenger for the acetic acid byproduct.
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Acetylation: Cool the mixture in an ice bath to 0 °C. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
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The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield Methyl 3-acetamidothiophene-2-carboxylate as a solid. A German patent reports the melting point of the "Acetylamino compound" as 100°C after recrystallization from methanol[3].
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Spectroscopic Data (Analog-Based and Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (in CDCl₃):
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δ ~ 9.0-10.0 ppm (s, 1H): NH proton of the acetamido group.
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δ ~ 7.6-7.8 ppm (d, 1H): Thiophene ring proton (H5).
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δ ~ 7.0-7.2 ppm (d, 1H): Thiophene ring proton (H4).
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δ ~ 3.9 ppm (s, 3H): Methyl ester (OCH₃) protons.
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δ ~ 2.2 ppm (s, 3H): Acetyl group (CH₃) protons.
Predicted ¹³C NMR (in CDCl₃):
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δ ~ 168-170 ppm: Carbonyl carbon of the acetamido group.
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δ ~ 162-164 ppm: Carbonyl carbon of the methyl ester.
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δ ~ 140-145 ppm: Thiophene ring carbon (C3).
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δ ~ 130-135 ppm: Thiophene ring carbon (C5).
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δ ~ 125-130 ppm: Thiophene ring carbon (C4).
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δ ~ 115-120 ppm: Thiophene ring carbon (C2).
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δ ~ 52-53 ppm: Methyl ester carbon (OCH₃).
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δ ~ 23-25 ppm: Acetyl group carbon (CH₃).
Infrared (IR) Spectroscopy
Predicted Major IR Absorption Bands (cm⁻¹):
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~3300-3400: N-H stretching of the secondary amide.
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~1700-1720: C=O stretching of the ester.
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~1660-1680: C=O stretching of the amide (Amide I band).
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~1520-1540: N-H bending of the amide (Amide II band).
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~1200-1300: C-O stretching of the ester.
Mass Spectrometry
Predicted Molecular Ion Peak (M⁺):
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m/z = 199.03: Corresponding to the molecular formula C₈H₉NO₃S.
Potential Biological Activity and Screening Workflow
While there is a lack of direct biological studies on Methyl 3-acetamidothiophene-2-carboxylate, its structural analogs have shown significant biological activities, suggesting potential avenues for investigation.
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c-Jun N-terminal Kinase (JNK) Inhibition: The structurally related compound, Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate, is a known selective inhibitor of JNKs[5]. JNKs are implicated in various inflammatory diseases, neurodegenerative disorders, and cancer.
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GABA-B Receptor Modulation: A class of similar compounds, methyl 2-(acylamino)thiophene-3-carboxylates, has been identified as positive allosteric modulators of the GABA-B receptor, indicating potential applications in treating neurological and psychiatric disorders.
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Anticancer and Antimicrobial Activities: Thiophene carboxamide derivatives have been explored for their potential as anticancer and antimicrobial agents[6].
Based on these observations, a logical workflow for the initial biological screening of Methyl 3-acetamidothiophene-2-carboxylate can be proposed.
Conclusion
Methyl 3-acetamidothiophene-2-carboxylate is a readily synthesizable thiophene derivative. While direct experimental data on its biological and spectroscopic properties are limited, the information available for its structural analogs suggests that it is a compound of interest for further investigation in drug discovery, particularly in the areas of kinase inhibition, neurotransmitter modulation, and as an anticancer or antimicrobial agent. The experimental protocol and proposed screening workflow provided in this guide offer a solid foundation for researchers to commence their studies on this promising molecule.
References
- 1. 22288-79-5|Methyl 3-acetamidothiophene-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. 22288-79-5 CAS Manufactory [m.chemicalbook.com]
- 3. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 4. methyl 3-acetamidothiophene-2-carboxylate22288-79-5,Purity96%_Ryan Scientific, Inc. [molbase.com]
- 5. Methyl 3-(2-(2-thienyl)acetamido)thiophene-2-carboxylate | C12H11NO3S2 | CID 2808202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-acetamidothiophene-3-carboxamide derivatives against Leishmania donovani - MedChemComm (RSC Publishing) [pubs.rsc.org]
